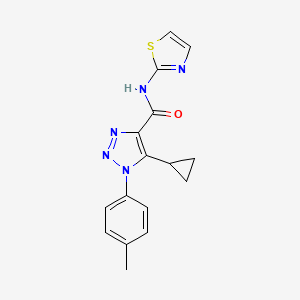![molecular formula C18H24N2O3S B4671590 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4671590.png)
1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
説明
1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine, also known as EMSF, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EMSF is a piperazine derivative that has been synthesized and studied for its ability to inhibit certain enzymes and proteins in the body.
作用機序
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves the inhibition of PKC and PDE enzymes. PKC inhibition results in the downregulation of cell growth and differentiation, which can be beneficial in the treatment of cancer. PDE inhibition results in the accumulation of cyclic nucleotides, which can have anti-inflammatory effects in the body.
Biochemical and Physiological Effects
EMS has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
EMS has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain assays. Additionally, 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has poor solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine. One potential area of research is the development of 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine derivatives with improved solubility and toxicity profiles. Another area of research is the investigation of the potential therapeutic applications of 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine and its effects on other enzymes and proteins in the body.
Conclusion
In conclusion, 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer, inflammation, and neurodegenerative diseases. 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine, which could lead to the development of new therapies for various diseases.
科学的研究の応用
EMS has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer, inflammation, and neurodegenerative diseases. 1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. PKC is involved in the regulation of cell growth and differentiation, while PDE is involved in the regulation of cyclic nucleotide levels in the body.
特性
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-3-16-5-8-18(9-6-16)24(21,22)20-12-10-19(11-13-20)14-17-7-4-15(2)23-17/h4-9H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTCNLODOSBILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-methyl-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4671509.png)

![2-(2-chlorophenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4671530.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide](/img/structure/B4671535.png)
![3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4671536.png)

![2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4671546.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4671562.png)
![4-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4671567.png)
![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)
![2-(butylthio)-3-(cyclopentylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4671596.png)
![2-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B4671597.png)